molecular formula C11H9NO3 B12894814 4-(3-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one

4-(3-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one

Katalognummer: B12894814
Molekulargewicht: 203.19 g/mol
InChI-Schlüssel: UMMSCDIPSJQKPS-UXBLZVDNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one is a heterocyclic compound that features both benzylidene and oxazole moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one typically involves the condensation of 3-hydroxybenzaldehyde with 2-methyl-4-oxazolone under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-formylbenzylidene-2-methyloxazol-5(4H)-one.

    Reduction: Formation of 4-(3-hydroxybenzyl)-2-methyloxazol-5(4H)-one.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Wirkmechanismus

The mechanism of action of 4-(3-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one is not fully understood, but it is believed to interact with various molecular targets through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Hydroxy-3-methoxybenzaldehyde: Similar structure but lacks the oxazole ring.

    2-Methyl-4-oxazolone: Contains the oxazole ring but lacks the benzylidene moiety.

    3-Hydroxybenzaldehyde: Contains the benzylidene moiety but lacks the oxazole ring.

Uniqueness

4-(3-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one is unique due to the presence of both benzylidene and oxazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Eigenschaften

Molekularformel

C11H9NO3

Molekulargewicht

203.19 g/mol

IUPAC-Name

(4E)-4-[(3-hydroxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one

InChI

InChI=1S/C11H9NO3/c1-7-12-10(11(14)15-7)6-8-3-2-4-9(13)5-8/h2-6,13H,1H3/b10-6+

InChI-Schlüssel

UMMSCDIPSJQKPS-UXBLZVDNSA-N

Isomerische SMILES

CC1=N/C(=C/C2=CC(=CC=C2)O)/C(=O)O1

Kanonische SMILES

CC1=NC(=CC2=CC(=CC=C2)O)C(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.